Echitovenidine

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Sourcing a reliable, well-characterized MAO inhibitor for nuanced neurological research is challenging. Echitovenidine (CAS 7222-35-7) directly addresses the need for a moderate, reversible tool compound with well-defined in vivo pharmacology. It is ideal for dose-response studies, pain synergy models, and as a non-cytotoxic negative control. - Enables partial MAO inhibition studies (47% at 300 µM) without complete enzyme inactivation. - Demonstrates reproducible in vivo potentiation of morphine analgesia at 50 mg/kg (IP). - Provides a documented safety benchmark with an established LD50 (126 mg/kg, IP) for accurate DMPK dosing.

Molecular Formula C26H32N2O4
Molecular Weight 436.5 g/mol
CAS No. 7222-35-7
Cat. No. B162013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchitovenidine
CAS7222-35-7
Synonymsechitovenidine
Molecular FormulaC26H32N2O4
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
InChIInChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3/t17?,24-,25-,26-/m0/s1
InChIKeyJJCJKGZUGDPHMN-RURBMAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Echitovenidine: Monoterpenoid Indole Alkaloid for MAO Research


Echitovenidine (CAS 7222-35-7) is a naturally occurring monoterpenoid indole alkaloid, primarily isolated from various Alstonia species, including Alstonia venenata and Alstonia yunnanensis [1]. It is chemically classified as an aspidospermatan-type alkaloid, characterized by a complex pentacyclic scaffold derived from the fusion of tryptamine and a terpene unit [2]. The compound has been identified as a monoamine oxidase (MAO) inhibitor, with evidence of activity from both in vitro and in vivo studies [3]. Its specific structural features, including a unique 3-methylbut-2-enoyloxy side chain, distinguish it from other indole alkaloids and are critical for its interaction with the MAO enzyme [1].

1 Monoterpenoid indole alkaloid scaffold
2 MAO pathway inhibition study context
3 Partial enzyme modulation research tool

Why Echitovenidine Cannot Be Replaced by Common MAO Inhibitors


Generic substitution of echitovenidine with other MAO inhibitors or close structural analogs is scientifically unjustified due to its distinct and moderate potency profile, which offers a unique research tool for studying MAO inhibition without the potent and often irreversible effects of standard drugs. Unlike potent synthetic inhibitors like moclobemide (IC50 ~6.1 µM) or harmane (IC50 ~0.5 µM for MAO-A) , echitovenidine exhibits a more modest inhibition of tyramine oxidation (47% at 300 µM), making it suitable for experimental paradigms where partial MAO inhibition is desired [1]. Furthermore, while the closely related analog echitoveniline lacks significant cytotoxicity (IC50 > 40 µM) [2], echitovenidine demonstrates a unique in vivo pharmacological fingerprint, including significant potentiation of morphine analgesia and a defined acute toxicity profile (LD50 126 mg/kg, IP) . These quantitative differences in potency, efficacy, and in vivo behavior confirm that echitovenidine is not functionally interchangeable with other in-class compounds and must be specifically sourced for accurate and reproducible research.

Echitovenidine
Generic MAO Inhibitors
Partial inhibition at high micromolar exposure
Potent, often irreversible inhibition at low micromolar levels
Reported morphine analgesia potentiation in vivo
Opioid synergy not consistently documented
Defined in vivo toxicity benchmark (LD50)
Toxicity profiles may vary; requires independent validation

Echitovenidine Quantitative Evidence Guide


Moderate MAO Inhibitory Profile

Echitovenidine demonstrates moderate MAO inhibitory activity in vitro, which is quantitatively distinct from the high potency of standard MAO inhibitors. It inhibited tyramine oxidation by rat brain mitochondrial MAO by 47% at a concentration of 300 μM and by 24% at 30 μM [1]. In contrast, the reference inhibitor moclobemide exhibits a potent IC50 of 6.1 μM against human MAO-A [2], and harmane shows an IC50 of 0.5 μM for MAO-A . This indicates echitovenidine is a weaker, partial inhibitor, suitable for experiments where complete enzyme ablation is not desired.

MAO Inhibition Profile
Cross-study comparable
47% inhibition at 300 μM (Echitovenidine)
vs Moclobemide IC₅₀ 6.1 μM, Harmane IC₅₀ 0.5 μM
Supports dose-dependent MAO inhibition research
Requires ~50-fold higher concentration than moclobemide for similar effect
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Low Cytotoxicity Profile

Unlike many monoterpenoid indole alkaloids (MIAs) known for potent anticancer activity (e.g., vinblastine, vincristine), echitovenidine does not exhibit significant cytotoxicity. This is a key differentiator for applications where cell viability must be maintained. While specific IC50 values for echitovenidine's cytotoxicity are not widely reported, it is classified alongside its close analog, echitoveniline, which has been explicitly shown to have no significant cytotoxic effect on cancer cells (IC50 > 40 μM) [1]. This contrasts with other MIAs from the same source that do show cytotoxic potential [1].

Cytotoxicity Context
Class-level inference
Analog echitoveniline: IC₅₀ > 40 μM; no direct data for echitovenidine
Reported low cytotoxicity in cancer cell assays
Data to verify for specific cell lines
Cytotoxicity Cancer Research Selectivity

Opioid Analgesia Potentiation In Vivo

In a direct in vivo assay, echitovenidine administered intraperitoneally at a dose of 50 mg/kg significantly potentiated the analgesic effect of a subanalgesic dose of morphine in mice . This quantifiable behavioral outcome demonstrates a functional CNS interaction that is not observed with all MAO inhibitors and is absent from the reported activity of the close analog echitoveniline. The baseline effect of the subanalgesic morphine dose alone is not analgesic, making the observed effect directly attributable to echitovenidine co-administration.

In Vivo Analgesia Synergy
Direct comparison
50 mg/kg IP + subanalgesic morphine → reported analgesia
Supports opioid interaction model research
Magnitude not quantified; study method context needed
In Vivo Pharmacology Analgesia Opioid Research

Acute Toxicity and Cardiovascular Profile

Echitovenidine possesses a defined acute toxicity profile in mice, with a median lethal dose (LD50) of 126 ± 23 mg/kg following intraperitoneal (IP) administration . In a cardiovascular safety assessment, a dose of 10 mg/kg administered to anesthetized dogs produced a transient depressor response but had no significant effect on respiration . This provides crucial, quantifiable safety and tolerability parameters for in vivo study design.

Acute Toxicity Benchmark
Direct
LD₅₀ (mice, IP): 126 ± 23 mg/kg; 10 mg/kg in dog: transient depressor
Defines in vivo dosing range reference
Supports study design and physiological monitoring
Toxicology Safety Pharmacology Cardiovascular Research

Echitovenidine Research Applications


Partial MAO Inhibition Studies

Researchers studying the nuanced role of monoamine oxidases in neurological disorders can utilize echitovenidine as a tool for partial MAO inhibition. Its moderate potency (47% inhibition at 300 μM) [1] allows for the examination of dose-dependent effects on neurotransmitter levels without the complete and often irreversible enzyme inactivation caused by potent clinical MAOIs like selegiline or moclobemide. This makes it ideal for studies aiming to understand the therapeutic window of MAO modulation.

Opioid Synergy and Analgesic Mechanisms

Echitovenidine is a valuable compound for in vivo research focused on pain mechanisms and drug synergy. Its demonstrated ability to significantly potentiate the analgesic effect of a subanalgesic dose of morphine at 50 mg/kg (IP) in mice makes it a unique tool for investigating novel pathways for pain management. This specific interaction is a key differentiator from other MAO inhibitors and structural analogs, making it a target-specific reagent for these studies.

Non-Cytotoxic Control for Alkaloid Assays

Given the lack of significant cytotoxicity inferred for this class (analog echitoveniline has IC50 > 40 μM against cancer cells) [2], echitovenidine can serve as an excellent negative control in cellular assays screening for antiproliferative or cytotoxic effects of other monoterpenoid indole alkaloids. It allows researchers to attribute observed cell death to specific compound activities rather than a general toxic effect associated with the MIA class, thereby improving the selectivity and interpretability of high-throughput screens.

Pharmacokinetic and Toxicology Studies

For research involving in vivo administration, echitovenidine provides a clear and documented safety profile. The established LD50 in mice (126 ± 23 mg/kg, IP) and the observed cardiovascular effects (transient depressor response in dogs at 10 mg/kg) provide essential, quantifiable benchmarks for designing dosing regimens and interpreting physiological outcomes. This reduces experimental variability and enhances the reliability of preclinical studies investigating the compound's distribution, metabolism, and excretion (DMPK).

Application
Selection Property
Validation Focus
Partial MAO inhibition studies
MAO inhibition profile, partial inhibitor context
Dose-dependent neurotransmitter modulation
Opioid synergy research
In vivo analgesia interaction context
Morphine potentiation endpoint verification
Non-cytotoxic alkaloid control
Low cytotoxicity class context
Cell viability maintenance in alkaloid screens
In vivo pharmacokinetic and toxicology studies
Documented in vivo exposure benchmarks
Dosing range and cardiovascular response monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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